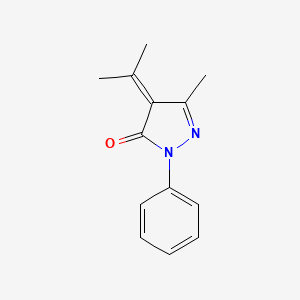

5-Methyl-2-phenyl-4-propan-2-ylidene-3-pyrazolone

Description

Properties

IUPAC Name |

5-methyl-2-phenyl-4-propan-2-ylidenepyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c1-9(2)12-10(3)14-15(13(12)16)11-7-5-4-6-8-11/h4-8H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSQBZSXNYJOIQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C1=C(C)C)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22123-17-7 | |

| Record name | 4-ISOPROPYLIDENE-5-METHYL-2-PHENYL-2,4-DIHYDRO-PYRAZOL-3-ONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-phenyl-4-propan-2-ylidene-3-pyrazolone typically involves the reaction of phenylhydrazine with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the pyrazolone ring.

Phenylhydrazine and Ethyl Acetoacetate Reaction:

Industrial Production Methods

In industrial settings, the synthesis of 5-Methyl-2-phenyl-4-propan-2-ylidene-3-pyrazolone can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of solvent-free conditions or green chemistry approaches, such as microwave-assisted synthesis, can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-phenyl-4-propan-2-ylidene-3-pyrazolone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.

Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the pyrazolone ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolone N-oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Research has demonstrated that pyrazole derivatives exhibit potent antimicrobial properties. Specifically, studies have shown that 5-Methyl-2-phenyl-4-propan-2-ylidene-3-pyrazolone and its derivatives can inhibit the growth of various bacterial strains. For example, a series of pyrazole derivatives were tested against Gram-positive and Gram-negative bacteria, with results indicating significant antibacterial activity. The minimum inhibitory concentration (MIC) values for some derivatives ranged from 0.22 to 0.25 μg/mL, showcasing their potential as effective antimicrobial agents .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound | Bacterial Strain | MIC (μg/mL) | Zone of Inhibition (mm) |

|---|---|---|---|

| 5-Methyl-2-phenyl-4-propan-2-ylidene-3-pyrazolone | Staphylococcus aureus | 0.25 | 30 |

| 5-Methyl-2-phenyl-4-propan-2-ylidene-3-pyrazolone | Escherichia coli | 0.22 | 28 |

| Other Derivative A | Pseudomonas aeruginosa | 0.50 | 25 |

1.2 Anti-inflammatory Properties

Pyrazole compounds are also recognized for their anti-inflammatory effects. They can inhibit cyclooxygenase enzymes involved in the inflammatory response, making them candidates for developing new anti-inflammatory drugs. The structure of 5-Methyl-2-phenyl-4-propan-2-ylidene-3-pyrazolone allows for modifications that enhance its efficacy against inflammation-related conditions .

Material Science

2.1 Synthesis of Novel Materials

The unique structural features of 5-Methyl-2-phenyl-4-propan-2-ylidene-3-pyrazolone facilitate its use in synthesizing novel materials with specific properties. For instance, it can be utilized in the development of polymers and other materials that require specific thermal or mechanical properties due to its stable pyrazole ring structure .

Table 2: Properties of Materials Synthesized from Pyrazole Derivatives

| Material Type | Composition | Key Property |

|---|---|---|

| Polymer | Pyrazole-based copolymer | Enhanced thermal stability |

| Composite Material | Pyrazole derivative with silica | Improved mechanical strength |

Case Studies and Research Findings

3.1 Case Study: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of pyrazole derivatives, including 5-Methyl-2-phenyl-4-propan-2-ylidene-3-pyrazolone, and evaluated their antimicrobial activity against various pathogens. The study found that certain derivatives exhibited superior activity compared to conventional antibiotics, suggesting their potential as alternative therapeutic agents .

3.2 Case Study: Anti-inflammatory Mechanism

Another significant study focused on the anti-inflammatory mechanisms of pyrazole derivatives, revealing that they effectively inhibited the production of pro-inflammatory cytokines in vitro. This research highlighted the potential of these compounds in treating chronic inflammatory diseases .

Mechanism of Action

The mechanism by which 5-Methyl-2-phenyl-4-propan-2-ylidene-3-pyrazolone exerts its effects involves interactions with various molecular targets. For instance, its anti-inflammatory activity is attributed to the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators. The compound’s antioxidant properties are linked to its ability to scavenge free radicals and protect cells from oxidative stress.

Comparison with Similar Compounds

Structural and Functional Group Variations

Below is a comparative analysis of key pyrazolone derivatives, focusing on substituent positions and functional groups:

Key Observations :

- Substituent Position : The position of methyl and phenyl groups significantly impacts solubility and biological activity. For example, 3-Methyl-1-phenyl-5-pyrazolone (CAS 89-25-8) is water-soluble and used in analytical chemistry, whereas the isopropylidene group in the target compound likely enhances lipophilicity, favoring organic-phase reactions .

- Functional Groups: Amino and hydroxy substituents (e.g., in 5-amino-3-hydroxy derivatives) introduce hydrogen-bonding capability, improving biological interactions. In contrast, the isopropylidene group in the target compound may reduce polarity, affecting pharmacokinetics .

Pharmacological and Industrial Relevance

- 3-Methyl-1-phenyl-5-pyrazolone : Widely used in dye manufacturing and as a chelating agent due to its stability and solubility .

Biological Activity

5-Methyl-2-phenyl-4-propan-2-ylidene-3-pyrazolone is a pyrazolone derivative that has garnered attention for its diverse biological activities. Its unique structure, characterized by a five-membered ring containing nitrogen atoms, allows for various pharmacological applications. This article explores the compound's biological activities, including its antioxidant, antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant data and case studies.

- Molecular Formula : CHNO

- Molecular Weight : 214.26 g/mol

Biological Activities

1. Antioxidant Properties

5-Methyl-2-phenyl-4-propan-2-ylidene-3-pyrazolone has demonstrated significant antioxidant activity. Studies indicate that it can scavenge free radicals and reduce oxidative stress in various biological systems. The compound's ability to inhibit lipid peroxidation further underscores its potential as an antioxidant agent.

2. Antimicrobial Activity

The compound exhibits notable antimicrobial properties against a range of pathogens. In vitro studies have shown that it effectively inhibits the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria range from 0.22 to 0.25 μg/mL, indicating strong antimicrobial efficacy .

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 0.22 |

| Escherichia coli | 0.25 |

3. Anti-inflammatory Effects

Research has highlighted the anti-inflammatory potential of 5-Methyl-2-phenyl-4-propan-2-ylidene-3-pyrazolone. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. In animal models, the compound demonstrated effectiveness comparable to standard anti-inflammatory drugs like indomethacin .

4. Anticancer Activity

Emerging studies suggest that this compound may have anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. It has been observed to target specific pathways involved in cell proliferation and survival, showing promise in cancer therapy .

The biological activity of 5-Methyl-2-phenyl-4-propan-2-ylidene-3-pyrazolone can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor for cyclooxygenase enzymes, leading to reduced inflammation.

- Receptor Modulation : It binds to specific receptors involved in pain and inflammation pathways, modulating their activity.

Case Studies

Case Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial effects of pyrazolone derivatives, 5-Methyl-2-phenyl-4-propan-2-ylidene-3-pyrazolone was tested against multiple bacterial strains. The results showed significant inhibition zones, confirming its effectiveness as an antimicrobial agent .

Case Study 2: Anti-inflammatory Activity Assessment

A comparative study measured the anti-inflammatory effects of various pyrazolone derivatives, including 5-Methyl-2-phenyl-4-propan-2-ylidene-3-pyrazolone. The compound exhibited a reduction in TNF-α levels by approximately 76%, showcasing its potential in treating inflammatory conditions .

Q & A

Q. What are the standard synthetic routes for 5-methyl-2-phenyl-4-propan-2-ylidene-3-pyrazolone, and how can reaction conditions be optimized?

The synthesis typically involves condensation of substituted pyrazolones with ketones or aldehydes under reflux conditions. For example, similar pyrazolone derivatives are synthesized using reflux in ethanol or DMF-acetic acid mixtures with sodium acetate as a base catalyst . Optimization may involve adjusting stoichiometric ratios (e.g., 0.01–0.03 mol equivalents of reactants) and reaction times (2–6 hours) to maximize yield. Monitoring via TLC or HPLC ensures minimal by-products .

Q. How is the molecular structure of this compound characterized experimentally?

Single-crystal X-ray diffraction (SCXRD) with SHELX programs (e.g., SHELXL for refinement) is the gold standard for structural determination . Computational tools like ORTEP for Windows visualize anisotropic displacement ellipsoids and molecular geometry . NMR (¹H/¹³C) and mass spectrometry are used to confirm purity and functional groups .

Q. What computational methods are suitable for analyzing electronic properties of pyrazolone derivatives?

Multiwfn enables wavefunction analysis, including electrostatic potential mapping and electron localization function (ELF) studies, to predict reactivity and intermolecular interactions . Density functional theory (DFT) calculations can supplement experimental data for frontier molecular orbitals and charge distribution.

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the propan-2-ylidene group in this compound?

The propan-2-ylidene moiety introduces steric hindrance, affecting regioselectivity in cycloaddition or nucleophilic substitution reactions. Computational studies (e.g., Natural Bond Orbital analysis via Multiwfn) quantify hyperconjugative interactions and charge transfer . For example, electron-withdrawing substituents on the phenyl ring may enhance electrophilic character at the pyrazolone carbonyl group .

Q. What strategies resolve contradictions in crystallographic data versus spectroscopic results for this compound?

Discrepancies between SCXRD (exact bond lengths/angles) and NMR (dynamic behavior in solution) require multi-method validation. For instance, temperature-dependent NMR can detect conformational flexibility, while Hirshfeld surface analysis (via CrystalExplorer) reconciles packing effects with experimental geometry .

Q. How does pH affect the stability and tautomeric equilibria of 5-methyl-2-phenyl-4-propan-2-ylidene-3-pyrazolone?

Pyrazolones exhibit keto-enol tautomerism, which is pH-dependent. UV-Vis spectroscopy under buffered conditions (pH 2–12) can monitor tautomeric shifts. Acidic conditions stabilize the keto form, while basic conditions favor enolate formation, impacting reactivity in biological or catalytic applications .

Q. What experimental designs are effective for evaluating the biological activity of this compound?

In vitro assays (e.g., antimicrobial disk diffusion, MTT for cytotoxicity) require controlled dissolution in DMSO or ethanol (<1% v/v to avoid solvent toxicity). Structure-activity relationship (SAR) studies compare derivatives with modified substituents (e.g., 4-methoxyphenyl vs. 4-nitrophenyl) to identify pharmacophores .

Q. How can catalytic methods improve the synthesis of pyrazolone-based derivatives?

Heterogeneous catalysts like Fe₂O₃@SiO₂/In₂O₃ enhance yield and selectivity in condensation reactions. For example, catalytic vs. conventional methods reduce reaction times (2 hours vs. 6 hours) and improve atom economy (80–95% yield) . Green chemistry approaches (e.g., microwave-assisted synthesis) further optimize energy efficiency .

Methodological Considerations

Q. What analytical techniques are critical for monitoring by-products during synthesis?

- TLC : Rapid screening using silica gel plates and UV visualization.

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients resolve polar impurities .

- GC-MS : Detects volatile intermediates in multi-step syntheses .

Q. How do crystallographic software packages (SHELX, WinGX) address twinning or disorder in crystal structures?

SHELXL refines twinned data using HKLF5 format and PART instructions to model disordered moieties. WinGX integrates PLATON for validation, identifying missed symmetry or solvent-accessible voids .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.